molecular formula C11H12N2O5 B113050 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 81864-61-1

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No. B113050
Key on ui cas rn: 81864-61-1
M. Wt: 252.22 g/mol
InChI Key: DYQUOBYQMFRMHM-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

13.5 g of 7-acetamino-3,4-dihydro-2H-1,5-benzodioxepine were placed in 50 ml of glacial acetic acid and nitrated at 15°-20° C. with 7 ml of nitric acid in 20 ml of glacial acetic acid by dropwise addition, the crystals passing into solution only after the addition of a quarter of the nitric acid. The product separated out, but was stirred for an additional 3 hours, then removed under suction and washed with water and methanol. 15.6 g (94.9% of theory) of 7-acetamino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine of melting point 139°-140° C. were obtained.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:15]=[CH:14][C:8]2[O:9][CH2:10][CH2:11][CH2:12][O:13][C:7]=2[CH:6]=1)[C:2]([CH3:4])=[O:3].[N+:16]([O-])([OH:18])=[O:17]>C(O)(=O)C>[NH:1]([C:5]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:8]2[O:9][CH2:10][CH2:11][CH2:12][O:13][C:7]=2[CH:6]=1)[C:2]([CH3:4])=[O:3]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
N(C(=O)C)C1=CC2=C(OCCCO2)C=C1
Name
Quantity
7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product separated out
CUSTOM
Type
CUSTOM
Details
removed under suction
WASH
Type
WASH
Details
washed with water and methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(C(=O)C)C1=CC2=C(OCCCO2)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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